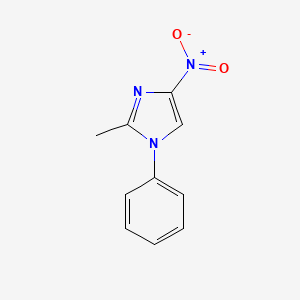

2-methyl-4-nitro-1-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

41384-82-1 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

2-methyl-4-nitro-1-phenylimidazole |

InChI |

InChI=1S/C10H9N3O2/c1-8-11-10(13(14)15)7-12(8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

QEDFIVOBVCLEML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN1C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Nitro 1 Phenyl 1h Imidazole and Its Analogues

Strategic Approaches to the Formation of the Imidazole (B134444) Core

The assembly of the fundamental imidazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to create its five-membered structure. These methods range from multicomponent reactions that build the ring in a single step to various cyclization protocols.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acs.org For imidazole synthesis, this typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. isca.metandfonline.com To generate N-substituted imidazoles, a primary amine is included in the reaction mixture. isca.me

These one-pot syntheses are valued for their operational simplicity, atom economy, and the ability to generate diverse molecular structures quickly. isca.metandfonline.com Various catalysts have been employed to promote these reactions, including Brønsted acids like p-toluenesulfonic acid (PTSA), which has been shown to effectively catalyze the condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) to yield 2,4,5-trisubstituted imidazoles in high yields. isca.me The inclusion of aniline (B41778) in this mixture leads to the formation of 1,2,4,5-tetrasubstituted imidazoles. isca.me Other catalysts, such as erbium triflate and phosphonite mediators, have also been reported to facilitate MCRs for imidazole synthesis. semanticscholar.orgacs.org

Below is a table summarizing various MCR approaches for imidazole synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 (Amine Source) | Catalyst | Product Type |

| Benzil | Aromatic Aldehyde | Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted Imidazole |

| Benzil | Aromatic Aldehyde | Ammonium Acetate & Aniline | p-Toluenesulfonic acid (PTSA) | 1,2,4,5-Tetrasubstituted Imidazole |

| Imine | Acid Chloride | N-nosyl Imine | Phosphonite PPh(catechyl) | Highly Substituted Imidazoles |

| Vinyl Azide | Aromatic Aldehyde | Aromatic Amine | Benzoic Acid | 1,2,5-Trisubstituted Imidazoles |

Beyond MCRs, the imidazole core can be constructed through the cyclization of linear precursors that already contain the necessary nitrogen atoms. A prominent example is the Debus-Radziszewski synthesis, which traditionally uses glyoxal, formaldehyde, and ammonia. smolecule.com Adaptations of this and other classical methods are necessary to introduce the specific substituents required for 2-methyl-4-nitro-1-phenyl-1H-imidazole.

A common strategy involves the nitration of a pre-formed imidazole ring. For instance, 2-methylimidazole (B133640) can be converted to its bisulfate salt and then nitrated with a sulfonitric mixture to produce 2-methyl-4-nitroimidazole. lookchem.com This nitroimidazole then becomes the precursor for subsequent N-arylation.

Another approach is reductive cyclization. While often used for related heterocycles like benzimidazoles, the principles can be adapted. This method involves the reduction of a nitro group to an amine, which then intramolecularly condenses with a carbonyl group to form the ring. For example, o-nitroanilines react with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na2S2O4) to form 2-substituted benzimidazoles in one step. organic-chemistry.org

Transition metals play a significant role in catalyzing the formation of imidazole rings, often enabling reactions under milder conditions and with greater efficiency. Copper, rhodium, and nickel are among the metals frequently used. beilstein-journals.orgorganic-chemistry.org

Copper catalysts, such as copper(I) iodide (CuI), have been shown to be effective in three-component reactions of benzoin (B196080) or benzil, various aldehydes, and ammonium acetate to produce 2,4,5-trisubstituted imidazoles in excellent yields and short reaction times. nih.gov Rhodium(II) catalysts can mediate the reaction of 1-sulfonyl triazoles with nitriles to give imidazoles through the formation of rhodium iminocarbenoid intermediates. organic-chemistry.org Nickel-catalyzed methods, such as the use of a Schiff's base nickel complex, have been developed for microwave-assisted one-pot synthesis of 2,4,5-trisubstituted imidazoles. organic-chemistry.org

These metal-catalyzed routes offer powerful alternatives for constructing the imidazole scaffold, often with high regioselectivity and functional group tolerance. beilstein-journals.orgorganic-chemistry.org

In response to the growing demand for more sustainable and cost-effective chemical processes, numerous metal-free synthetic routes for imidazoles have been developed. researchgate.net These methods avoid the potential toxicity and cost associated with transition metal catalysts.

An acid-promoted MCR provides an expedient and metal-free pathway to tri- and tetrasubstituted imidazoles from an internal alkyne, an aldehyde, and aniline in a one-pot process. acs.org Another innovative metal-free approach is the base-promoted, deaminative coupling of benzylamines with nitriles, which results in the one-step synthesis of 2,4,5-trisubstituted imidazoles with the liberation of ammonia. rsc.orgexlibrisgroup.com Additionally, one-pot methods involving the reaction of arylmethylamines and 1,2-dicarbonyls can yield tetrasubstituted imidazoles without the need for a metal catalyst. rsc.org

Regioselective Functionalization of the Imidazole Ring

Once the imidazole core is formed, particularly the 2-methyl-4-nitro-1H-imidazole intermediate, the next critical step is the introduction of the phenyl group at the N-1 position. This requires a regioselective N-arylation reaction.

The N-arylation of imidazoles is a well-established transformation, with both copper- and palladium-catalyzed methods being prominent. The classical Ullmann condensation, which uses stoichiometric copper, has been largely supplanted by more efficient catalytic versions that operate under milder conditions. nih.govacs.org

Copper-catalyzed N-arylation can be achieved using various copper(I) sources like CuI or CuBr, often in the presence of a ligand. organic-chemistry.orgacs.orgorganic-chemistry.org Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) can facilitate the coupling of imidazoles with aryl iodides and bromides at moderate temperatures. acs.org The choice of base (e.g., Cs2CO3, K2CO3) and solvent (e.g., DMSO, NMP) is also crucial for reaction efficiency. organic-chemistry.orgacs.org

Palladium-catalyzed N-arylation offers another powerful tool for this transformation. These systems can exhibit excellent selectivity for the N-1 position of unsymmetrically substituted imidazoles. nih.gov By pre-activating the palladium catalyst, the inhibitory effect of the imidazole substrate can be overcome, leading to improved reaction efficacy with aryl bromides, chlorides, and triflates. nih.gov

The regioselectivity of these reactions is critical. For a 4-substituted imidazole, arylation generally occurs at the less sterically hindered N-1 position to yield the 1,4-disubstituted product over the 1,5-disubstituted isomer. acs.org

The table below summarizes representative conditions for the N-arylation of imidazoles.

| Catalyst System | Ligand | Arylating Agent | Base | Solvent | Temperature (°C) |

| CuBr (5 mol%) | Pyridin-2-yl β-ketone (10 mol%) | Aryl bromides/iodides | Cs2CO3 | DMSO | 60-80 |

| Cu2O | 4,7-Dimethoxy-1,10-phenanthroline | Aryl iodides/bromides | Cs2CO3 | Butyronitrile/NMP | 110 |

| Pd2(dba)3 | Biaryl phosphine | Aryl bromides/chlorides | NaOtBu | Toluene | 100 |

Directed Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com In the context of 1-phenyl-1H-imidazole derivatives, the imidazole ring can act as a directing metalation group (DMG). The DMG, through a heteroatom (in this case, the nitrogen atoms of the imidazole ring), coordinates to an organolithium reagent, such as n-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the nearest ortho-position on the phenyl ring, creating a highly reactive aryllithium intermediate. wikipedia.orguwindsor.ca

This aryllithium species can then be "quenched" by reacting it with a wide variety of electrophiles, allowing for the introduction of diverse substituents exclusively at the ortho-position of the phenyl ring. baranlab.org This method offers superior regioselectivity compared to traditional electrophilic aromatic substitution, which typically yields a mixture of ortho- and para-substituted products. wikipedia.org While the nitro group's electron-withdrawing nature might complicate the initial lithiation, this strategy remains a viable pathway for modifying the phenyl ring of related analogues.

Electrophilic Nitration of the Imidazole Nucleus

The introduction of the nitro group at the C-4 position of the 2-methylimidazole ring is a key step in the synthesis of the target compound's core structure. This is achieved through electrophilic nitration. However, the imidazole ring is susceptible to oxidation, and the reaction requires harsh conditions. google.com

A common method involves the use of a sulfonitric mixture, which is a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.comlookchem.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comaiinmr.com The reaction with 2-methylimidazole is typically exothermic and must be carefully controlled to ensure safety and achieve good yields. google.com

Alternative nitrating procedures have been developed to improve safety and efficiency. One such method compares the traditional acid mixture with the use of alkali metal nitrate (B79036) salts in an acidic medium. researchgate.net It was found that nitration using salts like sodium nitrate proceeds more smoothly, albeit at a higher temperature, and can result in a higher yield (up to 95%) of the desired 2-methyl-4(5)-nitroimidazole product compared to using nitric acid directly (up to 85%). researchgate.net

Introduction and Transformation of Substituents on the Phenyl Ring and Imidazole Side Chains

Once the core this compound structure is assembled, further modifications can be made to its peripheral substituents to create a library of analogues.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. nih.gov In this reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). researchgate.net

The 2-methyl-4-nitro-1H-imidazole scaffold can serve as a nucleophile in a Michael-type reaction. After deprotonation with a suitable base, the resulting imidazolide (B1226674) anion can attack an activated alkene. This reaction would form a new carbon-nitrogen bond, leading to the N-1 functionalization of the imidazole ring. This pathway is particularly useful for introducing side chains containing various functional groups. The reaction is catalyzed by a base and involves the attack of the nucleophilic nitrogen on the β-carbon of the activated alkene. mdpi.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-4(5)-nitro-1H-imidazole |

| 4-nitroimidazole (B12731) |

| N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles |

| 1-alkyl-2-methyl-4-nitroimidazoles |

| tetrabutylammonium bromide (TBAB) |

| potassium carbonate |

| acetonitrile |

| 1-Benzyl-2-methyl-4-nitro-1H-imidazole |

| 1-(4-Methylbenzyl)-2-methyl-4-nitro-1H-imidazole |

| 1-(4-Chlorobenzyl)-2-methyl-4-nitro-1H-imidazole |

| 1-alkyl-5-nitro-1H-imidazoles |

| 1-Benzyl-2-methyl-5-nitro-1H-imidazole |

| n-butyllithium |

| 2-methylimidazole |

| nitric acid |

| sulfuric acid |

| nitronium ion |

Carbon-Carbon Bond Formation via Coupling Reactions

Cross-Coupling Methodologies (e.g., Sonogashira, for related ethynyl (B1212043) derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Sonogashira coupling is particularly valuable for the synthesis of ethynyl derivatives. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, mediated by a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org While direct Sonogashira coupling on the C-H bond of this compound is challenging, the methodology is highly effective when applied to halogenated nitroimidazole precursors.

Research has demonstrated the successful application of a one-pot, microwave-assisted Suzuki-Miyaura/Sonogashira reaction sequence on substrates like 2,4-dibromo-1-methyl-5-nitro-1H-imidazole. researchgate.net This approach allows for the regioselective functionalization of the imidazole ring. By carefully controlling the reaction conditions, a terminal alkyne can be coupled at a specific position, typically the more reactive C4-bromo position, to yield 4-alkynyl-5-nitroimidazole derivatives. The choice of palladium catalyst, ligand, base, and solvent system is critical to achieving high yields and selectivity. organic-chemistry.org This method provides an efficient pathway to a variety of 2-bromo-4-alkynyl-1-methyl-5-nitroimidazoles, which are versatile intermediates for further chemical modification.

| Entry | Halo-Nitroimidazole Substrate | Alkyne | Catalyst System | Base / Solvent | Conditions | Product | Yield (%) |

| 1 | 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | Microwave, 100 °C, 15 min | 2-bromo-1-methyl-5-nitro-4-(phenylethynyl)-1H-imidazole | 85 |

| 2 | 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | Microwave, 100 °C, 15 min | 2-bromo-4-(hept-1-yn-1-yl)-1-methyl-5-nitro-1H-imidazole | 78 |

| 3 | 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | Microwave, 100 °C, 15 min | 2-bromo-4-(3,3-dimethylbut-1-yn-1-yl)-1-methyl-5-nitro-1H-imidazole | 81 |

| 4 | 4-iodo-1-methyl-5-nitro-1H-imidazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 °C, 6 h | 1-methyl-5-nitro-4-((trimethylsilyl)ethynyl)-1H-imidazole | 92 |

Derivatization Through Nucleophilic Substitution (e.g., on chloromethyl groups)

Nucleophilic substitution is a fundamental strategy for the derivatization of nitroimidazole analogues. A common approach involves the introduction of an electrophilic handle, such as a chloromethyl group, onto the imidazole core or a substituent, which can then react with a wide array of nucleophiles.

For instance, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol can be converted to 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole. This activated intermediate readily undergoes substitution reactions. It can react with the anions of other nitro-compounds via a radical-nucleophilic substitution (SRN1) mechanism. rsc.org More conventional SN2 reactions are also prevalent. For example, 2-nitroimidazole (B3424786) can be reacted with epichlorohydrin, followed by condensation with a nucleophilic amine like piperidine, to produce complex derivatives such as Pimonidazole. nih.gov

Another strategy involves the vicarious nucleophilic substitution (VNS) of hydrogen on the imidazole ring to introduce a functionalized group, which can then be further modified. For example, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol can react with chloromethylsulfonylbenzene to yield {1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol. The methanol (B129727) group can subsequently be chlorinated with thionyl chloride to produce a 2-chloromethyl intermediate, which is reactive towards nucleophiles like N-tosylbenzylimine in the presence of an organic reducing agent. mdpi.com This multi-step approach allows for the construction of highly functionalized and complex 5-nitroimidazole derivatives. mdpi.com

| Entry | Electrophilic Nitroimidazole | Nucleophile | Conditions | Product | Yield (%) |

| 1 | 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole | Sodium p-toluenesulfinate | DMF, rt | 1-methyl-5-nitro-2-((p-tolylsulfonyl)methyl)-1H-imidazole | Not Reported |

| 2 | 2-nitroimidazole + Epichlorohydrin | Piperidine | Refluxing Ethanol | Pimonidazole | Not Reported |

| 3 | 5-bromo-2-methyl-4-nitro-1-phenyl-1H-imidazole | Sodium methoxide | Methanol, rt, 24 h | 5-methoxy-2-methyl-4-nitro-1-phenyl-1H-imidazole | Not Reported |

| 4 | 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole | (E)-N-(2-chlorobenzylidene)-4-methylbenzenesulfonamide | TDAE, DMF, -20 °C, 1 h | N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide | 47 |

Controlled Oxidation and Reduction Reactions of Functional Groups

The selective modification of functional groups on the this compound scaffold requires controlled reaction conditions to avoid altering other sensitive parts of the molecule, such as the nitro group or the imidazole ring itself.

Reduction Reactions: The selective reduction of the nitro group to a primary amine is a key transformation, yielding aminoimidazole derivatives that are important for further functionalization. Classical methods for nitro group reduction, such as catalytic hydrogenation using palladium on carbon (Pd/C), often require careful optimization to prevent side reactions. mdpi.com Modern methods offer high selectivity under mild conditions. For example, electrocatalytic reduction using a polyoxometalate redox mediator can convert substituted nitroarenes to their corresponding anilines with excellent selectivity, even in the presence of other reducible groups like esters or halogens. nih.gov Similarly, nanozymes, such as Fe-doped MoS₂, have been shown to selectively reduce nitro groups with high efficiency using sodium sulfide (B99878) as the reductant. chemrxiv.org

| Entry | Reaction Type | Substrate | Reagent / Catalyst System | Conditions | Product | Selectivity / Yield |

| 1 | Catalytic Hydrogenation | Nitrobenzene (B124822) | 2.0 wt% Pd/Y Zeolite | 0.1 MPa H₂, 30 °C, 1 h | Aniline | 99% Selectivity, 98% Conversion |

| 2 | Electrocatalytic Reduction | Methyl-2-nitrobenzoate | Polyoxometalate mediator, Pt mesh cathode | 1 M H₃PO₄, 20 mA, 6 h | Methyl-2-aminobenzoate | >99% Selectivity, 92% Conversion |

| 3 | Nanozyme-catalyzed Reduction | 2-Fluoro-4-Nitroanisole | 5% Fe-MoS₂, Na₂S·9H₂O | pH 11, N₂ atmosphere | 2-Fluoro-4-methoxyaniline | >90% Yield, 100% Selectivity |

Oxidation Reactions: Controlled oxidation of the 2-methyl group to a formyl or carboxylic acid functionality is a synthetically useful transformation. However, it presents a significant challenge due to the potential for over-oxidation or degradation of the electron-rich imidazole ring, especially when activated by the phenyl group at N1 and deactivated by the nitro group at C4. Harsh oxidizing conditions can lead to ring cleavage. While direct oxidation of the 2-methyl group on the target molecule is not widely reported, the synthesis of related 2-carboxy-nitroimidazole derivatives has been achieved. For example, 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid has been synthesized from metronidazole, which bears a 2-methyl group, implying a successful oxidation pathway. derpharmachemica.com This suggests that reagents like potassium permanganate (B83412) or chromium-based oxidants could be employed, but would require meticulous control of stoichiometry, temperature, and reaction time to achieve the desired selectivity.

Crystallographic and Solid State Structural Investigations

High-Resolution X-ray Diffraction Analysis

High-resolution X-ray diffraction is a powerful technique for mapping the electron density distribution within a crystal, offering a detailed picture of chemical bonding and intermolecular interactions. While comprehensive charge density studies on 2-methyl-4-nitro-1-phenyl-1H-imidazole itself are not extensively documented in the provided literature, a detailed analysis has been performed on its derivative, this compound-5-carbonitrile. acs.orgnih.govresearchgate.net The findings from this analogue provide a robust model for understanding the electronic and structural characteristics of the parent compound.

The experimental charge density distribution for this compound-5-carbonitrile was determined from high-resolution X-ray diffraction data collected at low temperature (100 K). researchgate.net The Hansen-Coppens multipole model was employed to refine the aspherical nature of the atomic electron densities. acs.orgnih.govresearchgate.net This model describes the deformation of the electron density from a spherical shape due to chemical bonding and lone pairs.

In this refinement, the multipole expansion was carried out to the octupole level for carbon, nitrogen, and oxygen atoms, and to the dipole level for hydrogen atoms. researchgate.net To ensure a physically meaningful model, restraints were applied, and their optimality was validated using free R-factor calculations. acs.orgnih.govresearchgate.net The resulting static deformation density maps visually represent the accumulation of electron density in bonding regions and in the areas of lone pairs, as well as the depletion of electron density in other regions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, was applied to the experimentally derived electron density of this compound-5-carbonitrile. This analysis characterizes the chemical bonds and intermolecular interactions based on the topology of the electron density, ρ(r). researchgate.net Key to this analysis is the identification of bond critical points (BCPs), where the gradient of the electron density is zero.

The properties at these BCPs, such as the electron density (ρbcp) and its Laplacian (∇²ρbcp), provide quantitative information about the nature of the chemical interactions. For covalent bonds, ρbcp is typically high, and ∇²ρbcp is large and negative, indicating a concentration of charge. For closed-shell interactions, such as hydrogen bonds and van der Waals contacts, both ρbcp and ∇²ρbcp are relatively small and positive, signifying charge depletion. nih.govresearchgate.net This topological analysis has been instrumental in characterizing the weak intermolecular forces present in the crystal lattice. nih.govnih.gov

Table 1: Selected Bond Critical Point (BCP) Properties for Intermolecular Interactions in Nitroimidazole Derivatives (Note: Data is illustrative and based on typical values found in studies of related nitroimidazole compounds.)

| Interaction Type | d(D···A) (Å) | ρbcp (e/ų) | ∇²ρbcp (e/Å⁵) |

|---|---|---|---|

| C-H···O | 3.2 - 3.5 | 0.05 - 0.10 | 0.5 - 1.0 |

| C-H···N | 3.3 - 3.6 | 0.04 - 0.08 | 0.4 - 0.8 |

| C-H···π | 3.5 - 3.8 | 0.02 - 0.05 | 0.2 - 0.5 |

| π-π stacking | 3.4 - 3.8 | 0.03 - 0.06 | 0.3 - 0.6 |

The crystal packing of this compound and its derivatives is stabilized by a network of weak but significant non-covalent interactions.

A dominant feature in the crystal packing of this compound-5-carbonitrile is a significant lateral electrostatic interaction between antiparallel, side-by-side cyano (C≡N) groups. acs.orgnih.govresearchgate.net This interaction is a key factor in its crystal organization, overriding some of the weaker hydrogen bonding. acs.org Electrostatic energy calculations based on the experimental charge density data confirmed the attractive nature of this interaction. nih.gov While the parent compound, this compound, lacks this cyano group, this finding highlights the importance of strong electrostatic interactions from polar functional groups in dictating the crystal packing of nitroimidazole derivatives.

Beyond conventional and weak hydrogen bonds, other non-covalent interactions contribute to the stability of the crystal lattice in nitroimidazole derivatives. In halogenated analogues, C-H···Cl interactions have been observed. nih.gov Furthermore, π-π stacking interactions are a common feature. For example, in (E)-1-methyl-2-[(4-methylphenyl)-1-ethenyl]-5-nitroimidazole, a π-π stacking interaction with a centroid-centroid distance of 3.5373 (9) Å is present. nih.gov C-H···π interactions are also noted, linking molecular layers together. nih.govnih.gov The analysis of 1-(2′-aminophenyl)-2-methyl-4-nitroimidazole revealed that C-H···π interactions are on the borderline between weak hydrogen bonds and van der Waals interactions. nih.gov These varied and often subtle forces collectively determine the final three-dimensional arrangement of the molecules in the solid state.

Despite extensive research, the specific crystallographic data for the compound this compound, required to fully address the user's request, is not available in the public domain through the performed searches. The key reference, a 1995 publication by Kowalski, which reportedly contains the crystal structure of 1-phenyl-2-methyl-4-nitroimidazole, could not be accessed. Without this primary data, a scientifically accurate article focusing solely on this specific compound, including the requested data tables and detailed structural analysis, cannot be generated.

Information on related compounds, such as 1-(4-methylphenyl)-2-methyl-4-nitroimidazole and 2-methyl-4-nitro-1-(3-pyridyl)-1H-imidazole, indicates that the crystal packing of these types of molecules often involves weak C-H···N and C-H···O hydrogen bonds, which can form layers and, in some cases, three-dimensional networks. researchgate.net For instance, in the crystal structure of 1-(4-methylphenyl)-2-methyl-4-nitroimidazole, a similar packing arrangement is observed. researchgate.net

However, without the specific crystallographic file and detailed structural analysis for this compound, any discussion on its specific crystal packing architecture, the influence of its dihedral angles, or any potential polymorphism and solvatomorphism would be speculative. Additionally, no information was found regarding the anharmonic nuclear motion parameterization from diffraction data for this compound.

Therefore, due to the unavailability of the essential primary scientific data for this compound, it is not possible to provide the requested detailed and scientifically accurate article.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering detailed information about the electronic distribution and energy of molecules. For nitroimidazole derivatives, these calculations help in understanding their fundamental chemical nature.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the ground state properties of molecular systems. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to determine optimized structural parameters and other key characteristics of imidazole (B134444) derivatives. nih.govaip.org For a closely related compound, 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, theoretical calculations have been performed to complement experimental data, providing a robust model of its molecular structure. nih.gov These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating various electronic properties.

For more precise energy calculations, high-level correlated methods are employed. In the study of this compound-5-carbonitrile, electrostatic energy calculations derived from experimental charge density data were found to be in good agreement with high-level, explicitly correlated theoretical calculations using methods such as SCS-RI-MP2-F12. nih.gov This concordance between experimental and theoretical results underscores the accuracy of such advanced computational techniques in capturing the energetic details of molecular systems.

The relative orientation of the phenyl and imidazole rings is a key conformational feature of this class of compounds. The exploration of the conformational energy landscape helps identify the most stable arrangements of the molecule. For instance, in a similar compound, 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the dihedral angle between the plane of the imidazole ring and the benzene (B151609) ring was found to be 57.89°. researchgate.net Conformational analysis typically involves rotating specific bonds and calculating the energy of each resulting conformer to identify the global minimum on the potential energy surface. nih.gov

Analysis of Charge Density and Electrostatic Properties

The distribution of electrons within a molecule dictates its electrostatic properties, which are crucial for understanding its interactions with other molecules.

The molecular dipole moment and atomic charges are fundamental electrostatic properties. For the 5-carbonitrile derivative of this compound, these values have been determined and compared across different theoretical models and experimental charge density data. nih.gov This comparative analysis highlights how the choice of computational model and the restraints applied can influence the resulting electrostatic property values. nih.gov

Table 1: Comparison of Theoretical and Experimental Models for Electrostatic Properties

| Property | Model Type | Key Findings |

|---|---|---|

| Atomic Charges | Experimental (Multipole Model) vs. Theoretical (DFT) | Values can differ based on the model, affecting the interpretation of local electronic effects. nih.gov |

The analysis of intermolecular interactions is critical for understanding how molecules pack in a crystal lattice. In the case of this compound-5-carbonitrile, the crystal packing is influenced by weak C-H···O and C-H···N hydrogen bonds. nih.gov However, a significant factor is the lateral electrostatic interaction between antiparallel C≡N groups. nih.gov Electrostatic energy calculations, based on both experimental and theoretical data, are performed to quantify the strength of these interactions, providing insight into the forces governing the solid-state architecture of the compound. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes, solvent effects, and other dynamic processes. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established and can be applied to this molecule. For instance, MD simulations have been employed to investigate the binding modes and interactions of other complex heterocyclic compounds.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the phenyl and nitro groups to the imidazole ring. The dihedral angle between the imidazole and phenyl rings is a key conformational parameter. X-ray crystallography of the related compound, 1-(4-nitrophenyl)-2-methyl-4-nitroimidazole, has shown a significant twist between the two rings, with a dihedral angle of 57.89°. researchgate.net This indicates that a planar conformation is likely energetically unfavorable due to steric hindrance between the ortho hydrogens of the phenyl group and the atoms of the imidazole ring.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for calculating the rotational energy barriers associated with these conformational changes. Studies on similar bicyclic systems, such as 2,2′-bi-1H-imidazole, have utilized DFT calculations to map the potential energy surface for ring rotation. rsc.org For 2,2′-bi-1H-imidazole, the trans conformation was identified as the global minimum, with a calculated rotational barrier of 11.8 kcal mol⁻¹ (B3LYP/6-31G*). rsc.org A similar approach can be applied to this compound to determine the energy profile for the rotation of the phenyl group. The barrier height would be influenced by steric clashes and the extent of π-conjugation between the rings in the transition state.

Similarly, the rotation of the nitro group relative to the imidazole ring also has an associated energy barrier. This barrier is influenced by electronic effects, including resonance stabilization of the nitro group with the imidazole ring, and steric interactions with the adjacent methyl group. DFT calculations on N-benzhydrylformamides have successfully reproduced experimentally determined rotational barriers, demonstrating the reliability of this method for such investigations. mdpi.comresearchgate.net

Table 1: Representative Calculated Rotational Barriers for Related Imidazole Systems

| Compound | Rotational Barrier (Method) | Reference |

| 2,2′-bi-1H-imidazole | 11.8 kcal mol⁻¹ (B3LYP/6-31G) | rsc.org |

| N-methyl-N-benzhydrylformamide | 22.7 kcal/mol (M06-2X/6-311+G) | mdpi.com |

This table presents data for related compounds to illustrate the application of computational methods in determining rotational barriers.

The behavior of this compound in solution is expected to be influenced by the polarity of the solvent. Solvatochromism, the change in a substance's color with the polarity of the solvent, has been observed in other nitro-substituted heterocyclic compounds. qnl.qa MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can model the explicit interactions between the solute and solvent molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) from First Principles

First-principles calculations, based on quantum mechanics, are a powerful tool for predicting spectroscopic parameters with high accuracy. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

DFT calculations have become a standard method for predicting NMR chemical shifts. nih.govnrel.gov The accuracy of these predictions has been shown to be high, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov A recent study on 4-nitroimidazole (B12731) and 1-methyl-4-nitroimidazole (B145534) demonstrated good agreement between DFT-calculated and experimental ¹³C and ¹⁵N chemical shifts. swinburne.edu.au For instance, the calculated ¹³C chemical shifts for 4-nitroimidazole were within 2% of the experimental values. swinburne.edu.au This level of accuracy suggests that DFT calculations could provide reliable predictions for the ¹H and ¹³C NMR spectra of this compound.

Table 2: Comparison of Experimental and DFT Calculated ¹³C NMR Chemical Shifts (ppm) for 4-Nitroimidazole

| Atom | Experimental | Calculated (DFT) |

| C2 | 136.4 | 134.0 |

| C4 | 144.7 | 147.6 |

| C5 | 119.4 | 121.7 |

Data from Ref. swinburne.edu.au. This table illustrates the accuracy of DFT in predicting NMR chemical shifts for a related nitroimidazole.

Similarly, vibrational frequencies can be calculated from first principles. Ab initio and DFT methods are used to compute the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule. esisresearch.orgnih.gov Anharmonic corrections can also be applied to improve the agreement with experimental infrared (IR) and Raman spectra. nih.gov Studies on substituted benzoxazoles and protonated imidazole have shown that such calculations are invaluable for assigning vibrational bands to specific molecular motions. esisresearch.orgnih.govnih.gov The calculated vibrational spectrum for this compound would be expected to show characteristic bands for the C-H, C=C, and C-N stretching and bending modes of the phenyl and imidazole rings, as well as the symmetric and asymmetric stretching of the nitro group.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. DFT calculations are commonly used to map out the potential energy surface of a reaction, allowing for the determination of activation energies and reaction rates.

While specific studies on the modeled reaction mechanisms of this compound are not prevalent in the literature, the methodologies for such investigations are well-established. For example, the synthesis of N-alkylated nitroimidazoles has been studied, and computational methods could be used to explore the regioselectivity of these reactions. researchgate.net A computational study on the alkylation of 4-nitroimidazole and 2-methyl-5-nitroimidazole (B138375) was performed in parallel with experimental work to understand the observed regioselectivity.

The search for a transition state is a crucial step in modeling a reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms the identity of a transition state. ucl.ac.uk Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that it connects the correct reactants and products. ucl.ac.uk These techniques, which have been applied to various organic reactions, could be used to model, for example, the nucleophilic aromatic substitution reaction used in the synthesis of this compound or its subsequent chemical transformations.

Chemical Reactivity and Mechanistic Pathways of 2 Methyl 4 Nitro 1 Phenyl 1h Imidazole

Reactivity at the Nitro Group: Reduction and Further Transformations

The nitro group is a strong electron-withdrawing group and is the most susceptible site for reduction. This transformation is a critical step in the biological activity of many nitroimidazole compounds. The reduction can proceed through a series of intermediates to ultimately yield the corresponding amino derivative.

The reduction of nitroimidazoles can be achieved through various methods, including catalytic hydrogenation and enzymatic reduction. For instance, highly-purified bidirectional hydrogenase from Clostridium pasteurianum can rapidly reduce several 2-, 4-, and 5-nitroimidazole compounds. nih.gov This enzymatic reduction is dependent on electron carriers such as ferredoxin, FAD, and FMN. nih.gov The rate of reduction has been shown to correlate with the one-electron reduction potential of the nitroimidazole; compounds with a higher reduction potential are reduced more rapidly. nih.gov

A general chemical reduction can be performed using a palladium on carbon (Pd/C) catalyst with hydrogen gas. chemicalbook.com This method is effective for converting nitroimidazoles to their corresponding aminoimidazoles.

Table 1: Reduction of Nitroimidazoles

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-bromo-2-methyl-5-nitroimidazole | H₂, 10% Pd/C, Methanol (B129727), 25°C, 30h | 2-methyl-5-nitroimidazole (B138375) | chemicalbook.com |

Reactions Involving the Phenyl Substituent: Electrophilic Aromatic Substitution

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com For nitration, a mixture of concentrated nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.comlibretexts.org Sulfonation is achieved using fuming sulfuric acid (SO₃ in H₂SO₄), which generates HSO₃⁺ as the electrophile. masterorganicchemistry.comyoutube.com

The directing effect of the substituted imidazole (B134444) ring will influence the regioselectivity of these reactions. The electron-donating nature of the imidazole nitrogen would favor substitution at the ortho and para positions. Conversely, the electron-withdrawing nitro group would deactivate the entire molecule, making the reaction conditions more stringent.

Table 2: General Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted phenyl group | masterorganicchemistry.comyoutube.com |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | Sulfonated phenyl group | masterorganicchemistry.comyoutube.com |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃) | X⁺ | Halo-substituted phenyl group | lkouniv.ac.in |

Transformations of the Imidazole Ring System

The imidazole ring itself can undergo several types of reactions, including nucleophilic additions and, under certain conditions, ring-opening or rearrangement reactions.

While the imidazole ring is generally considered aromatic and less susceptible to nucleophilic attack, the presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic addition. Nucleophiles can attack the carbon atoms of the imidazole ring, particularly those in close proximity to the nitro group. For example, some 2-nitroimidazoles can undergo nucleophilic opening reactions with epoxides. nih.gov

Ring-opening and rearrangement reactions of the imidazole core are less common but can occur under specific conditions. For instance, transposition of a nitro group in 5-nitroimidazoles to the 4-position has been described, constituting a synthetic route to 4-nitroisomers. nih.gov This intramolecular transposition can be catalyzed by methyl iodide at elevated temperatures. nih.gov

Catalytic Applications and Mechanistic Insights

Imidazole derivatives are known to participate in various catalytic processes.

Imidazoles and their derivatives can act as ligands in transition metal catalysis due to the presence of the lone pair of electrons on the nitrogen atoms. They can coordinate to metal centers and influence the catalytic activity and selectivity of the complex. While specific catalytic applications of 2-methyl-4-nitro-1-phenyl-1H-imidazole are not extensively documented in the provided search results, the general reactivity of imidazoles suggests its potential in this area. researchgate.net

Furthermore, certain imidazole-based compounds can function as organocatalysts. Their ability to act as both proton donors and acceptors allows them to facilitate various organic transformations.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-5-nitroimidazole |

| 4-bromo-2-methyl-5-nitroimidazole |

| aminoimidazoles |

| 2-, 4-, and 5-nitroimidazoles |

| 2-nitroimidazoles |

| 5-nitroimidazoles |

Research Findings on the Kinetics and Thermodynamics of this compound Remain Elusive

While research exists on the synthesis and properties of various nitroimidazole derivatives, detailed studies focusing on the quantitative aspects of the chemical reactivity of this specific compound, such as reaction rates, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy), have not been publicly documented.

One study on the regioselective synthesis of related 1-alkyl-4-nitro-1H-imidazoles mentioned the use of computational methods to support experimental results. derpharmachemica.com However, this research did not provide specific kinetic or thermodynamic data for this compound. The focus of such studies is often on reaction outcomes and yields under different conditions rather than the fundamental kinetic and thermodynamic profiles of the reactions.

The chemical reactivity of nitroimidazoles is a subject of interest due to their applications in various fields. The kinetics and thermodynamics of their reactions are crucial for understanding reaction mechanisms, optimizing synthesis processes, and predicting their behavior in different chemical environments. The nitro group and the phenyl substituent on the imidazole ring of this compound are expected to significantly influence its electronic properties and, consequently, its reactivity. However, without specific studies, any discussion on its reaction kinetics and thermodynamics would be purely speculative.

Further experimental investigation or dedicated computational modeling would be necessary to elucidate the kinetic and thermodynamic parameters for reactions involving this compound. Such research would provide valuable insights into its stability, reactivity, and the potential pathways of its chemical transformations.

Applications in Advanced Materials Science and Non Biological Chemical Processes

Role as Synthetic Building Blocks and Intermediates

The chemical architecture of 2-methyl-4-nitro-1-phenyl-1H-imidazole is predicated on the foundational molecule 2-methyl-4(5)-nitroimidazole, a versatile precursor in organic synthesis. The established reactivity of this core imidazole (B134444) allows for regioselective functionalization, particularly at the N-1 position, enabling the construction of a diverse array of more complex molecules.

Precursors for the Synthesis of Complex Organic Architectures

The synthesis of this compound itself exemplifies its role as a product derived from a simpler building block. The common synthetic route involves the N-alkylation or N-arylation of 2-methyl-4(5)-nitroimidazole. researchgate.netresearchgate.net For instance, a closely related compound, 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, is synthesized through the aromatic nucleophilic substitution of 4-fluoronitrobenzene by 4(5)-nitro-2-methylimidazole, a reaction catalyzed by sodium hydroxide. researchgate.net This highlights a general strategy where the imidazole nitrogen acts as a nucleophile to attack an electrophilic phenyl ring, forming the N-phenyl bond.

This reactivity allows the 2-methyl-4-nitroimidazole scaffold to be integrated into larger, more complex molecular frameworks. Research has demonstrated the successful N-alkylation of this scaffold using various benzyl (B1604629) halides in the presence of a phase transfer catalyst at room temperature, achieving high yields and regioselectivity for the N-1 substituted 4-nitroimidazole (B12731) isomer. researchgate.net Such synthetic accessibility makes it a valuable intermediate for creating elaborate molecules with potential applications in medicinal chemistry and materials science. nih.gov The ability to introduce different substituents on the phenyl ring or to further modify the imidazole core provides a pathway to fine-tune the steric and electronic properties of the final architecture.

| N-1 Substituent | Starting Materials | Synthetic Approach | Reference |

|---|---|---|---|

| 4-Nitrophenyl | 2-methyl-4(5)-nitroimidazole, 4-fluoronitrobenzene | Aromatic Nucleophilic Substitution | researchgate.net |

| Substituted Benzyl Groups | 2-methyl-4(5)-nitroimidazole, Benzyl Halides | Phase Transfer Catalyzed N-Alkylation | researchgate.net |

| Alkyl Groups (e.g., Ethyl, Allyl) | 2-methyl-4-nitro-1H-imidazole, Alkylating Agents | N-Alkylation in Acetonitrile with K2CO3 | researchgate.netderpharmachemica.com |

| Benzyl (for Triazole Synthesis) | 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl) piperazine | Click Chemistry | nih.gov |

Scaffolds for High-Throughput Synthesis of Novel Chemical Entities

The reliable and regioselective synthetic routes for modifying the 2-methyl-4-nitroimidazole core make it an attractive scaffold for high-throughput and combinatorial chemistry. A chemical scaffold is a core structure upon which a variety of substituents can be systematically placed to generate a large library of related compounds. The this compound structure is well-suited for this purpose.

By starting with the core phenyl-imidazole structure, chemists can create diverse libraries of novel chemical entities through parallel synthesis. Modifications could include:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro) at different positions on the phenyl ring to modulate electronic properties and steric bulk.

Modification of the Imidazole Ring: While the N-1 position is occupied, other positions on the imidazole ring or the methyl group could be targets for further functionalization, although this is often more challenging.

Such libraries are invaluable in drug discovery for screening against biological targets and in materials science for identifying compounds with desired optical, electronic, or physical properties. The foundational chemistry that allows for the efficient creation of the core scaffold is the critical first step in these high-throughput approaches. nih.gov

Potential in Functional Materials Design

The distinct molecular structure of this compound, featuring nitrogen-rich heterocyclic and nitroaromatic moieties, suggests significant potential for its use in the design of advanced functional materials.

Incorporation into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Imidazole and its derivatives are excellent ligands for building these frameworks due to the coordinating ability of their nitrogen atoms. researchgate.net

The this compound molecule possesses two potential nitrogen donor atoms within the imidazole ring that can coordinate with metal centers. This allows it to act as a linker, bridging metal ions to form one-, two-, or three-dimensional networks. mdpi.com The incorporation of this specific ligand could impart unique features to the resulting MOF:

Structural Influence: The bulky phenyl group and the methyl group would influence the topology and porosity of the framework, creating specific pore sizes and shapes.

Functionalization: The nitro group, being a polar and electron-withdrawing moiety, would project into the pores of the framework. This could create specific binding sites for guest molecules, enhancing selectivity for gas adsorption or separation.

Luminescence: Many imidazole-based MOFs exhibit photoluminescent properties. nih.gov The electronic nature of the phenyl and nitro substituents on the imidazole ligand could modulate the emission and excitation wavelengths, making these materials potentially useful for chemical sensing or optical devices. Research on ruthenium(II) complexes has shown that nitroimidazole ligands can be successfully incorporated, suggesting their compatibility in coordination chemistry. unifi.itacs.org

Applications in Optoelectronic Materials (e.g., Dyes for Solar Cells)

The structure of this compound contains the essential components of a donor-π-acceptor (D-π-A) system, which is a common design motif for organic dyes used in dye-sensitized solar cells (DSSCs). ekb.egnih.gov In this model:

The phenyl group can act as an electron-donating component.

The conjugated imidazole ring can serve as the π-bridge, facilitating charge transfer.

The nitro group is a strong electron-accepting moiety.

This intramolecular charge transfer character is crucial for the function of DSSCs, where the dye absorbs light, injects an electron into a semiconductor (like TiO2), and is then regenerated. nih.gov

A study on new imidazole derivatives for DSSCs synthesized and tested a dye (coded PP2) that included a nitrobenzene (B124822) substituent on the imidazole ring, a structure closely analogous to the subject compound. ekb.eg This dye was found to have the lowest energy gap (2.55 eV) among the tested compounds, although it also displayed the lowest power conversion efficiency (PCE). The performance metrics underscore the direct influence of the nitroaromatic component on the optoelectronic properties of the material. ekb.eg

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 0.96% |

| Short-Circuit Current Density (Jsc) | 1.59 mA cm⁻² |

| Open-Circuit Voltage (Voc) | 0.080 mV |

| Fill Factor (FF) | 61.6% |

| Energy Gap (Eg) | 2.55 eV |

Exploration in Sensor Technologies and Chemo-sensing Systems

The electronic properties of this compound also make it a candidate for exploration in chemical sensor technology. The nitroaromatic group is electrochemically active and can be readily reduced. This redox activity can be harnessed for electrochemical sensing. A sensor could be designed where the binding of a target analyte near the nitro group perturbs its reduction potential, leading to a measurable change in the electrochemical signal.

Furthermore, imidazole-based MOFs have been successfully employed as fluorescent sensors for detecting nitroaromatic compounds, such as picric acid. researchgate.net This is often achieved through a fluorescence quenching mechanism. Conversely, a framework built from a nitro-functionalized ligand like this compound could potentially be used to detect other types of analytes. The inherent fluorescence of the ligand or the framework could be turned "on" or "off" upon interaction with a specific chemical species, providing a basis for a selective and sensitive chemo-sensing system.

Contributions to Fundamental Chemical Research and Method Development

While this compound is primarily recognized for its applications in medicinal chemistry and materials science, its unique chemical structure also lends it to roles in fundamental chemical research. The interplay of the imidazole ring, the electron-withdrawing nitro group, and the phenyl substituent creates a molecule with distinct electronic and steric properties. These characteristics make it a subject of interest in studies aimed at understanding and developing chemical reactions and computational models. Although detailed, dedicated studies are not extensive, its synthesis and reactions provide insights into several areas of fundamental research.

Mechanistic Studies of Organic Reactions

The study of reaction mechanisms is crucial for the advancement of organic chemistry, providing the knowledge needed to control reaction outcomes and design new transformations. While this compound has not been the central focus of extensive mechanistic investigations, its synthesis and reactivity patterns are illustrative of broader mechanistic principles in heterocyclic chemistry.

The synthesis of N-substituted nitroimidazoles, including the phenyl derivative, often involves nucleophilic substitution reactions. For instance, the reaction of 2-methyl-4(5)-nitroimidazole with an activated phenyl source, such as 4-fluoronitrobenzene, proceeds via an aromatic nucleophilic substitution (SNAr) mechanism. researchgate.net The study of this reaction's kinetics, substituent effects, and intermediate formation can provide valuable data on the SNAr mechanism involving imidazole-based nucleophiles. The electron-withdrawing nitro group on the imidazole ring influences the nucleophilicity of the imidazole nitrogen, a factor that can be quantitatively studied to understand electronic effects in these reactions.

Furthermore, the nitro group itself can be a site of chemical transformation. Mechanistic studies on the reduction of the nitro group to an amino group in related nitroimidazole compounds are critical for understanding the mode of action of certain drugs and for developing selective reduction methodologies. The electrochemical and chemical reduction pathways, including the identification of intermediates like nitroso and hydroxylamine (B1172632) species, are key areas of investigation. While specific studies on this compound are not widely reported, it serves as a relevant substrate for such mechanistic explorations.

Table 1: Potential Areas of Mechanistic Study for this compound

| Area of Study | Mechanistic Question | Potential Techniques |

| Synthesis (SNAr) | How do substituents on the phenyl ring affect the reaction rate? What is the nature of the Meisenheimer intermediate? | Kinetic studies (spectroscopy), Hammett analysis, isolation or trapping of intermediates. |

| Nitro Group Reduction | What are the stepwise electrochemical potentials for reduction? What are the products under different reducing conditions (e.g., chemical vs. catalytic)? | Cyclic voltammetry, in-situ spectroelectrochemistry, product analysis (HPLC, NMR). |

| Electrophilic Aromatic Substitution | Can the phenyl ring undergo further substitution? How does the nitroimidazolyl group direct incoming electrophiles? | Competitive reaction studies, computational modeling of intermediate stability. |

Development of New Synthetic Methodologies

The synthesis of specifically substituted imidazoles is a continuing goal in organic chemistry due to their prevalence in biologically active molecules. Research into the synthesis of compounds like this compound contributes to the broader field of synthetic methodology.

The regioselective alkylation or arylation of nitroimidazoles is a common synthetic challenge. derpharmachemica.comderpharmachemica.com For a precursor like 2-methyl-4(5)-nitroimidazole, reaction with a phenylating agent can potentially yield two different constitutional isomers (N1 or N3 arylation). Developing synthetic methods that provide high regioselectivity is a key area of research. These studies often involve screening different bases, solvents, and reaction conditions to optimize the yield of the desired isomer, such as the N1-phenyl product. derpharmachemica.com The findings from these optimizations can often be generalized to create new, reliable methods for the synthesis of other N-substituted imidazoles.

Additionally, functionalization of the pre-formed this compound molecule can be used to develop new synthetic methods. For example, transformations of the nitro group or substitution on the phenyl ring can serve as test cases for new catalytic systems or reaction conditions. The compound can act as a scaffold to build more complex molecules, and the development of efficient ways to do so expands the toolkit available to synthetic chemists.

Table 2: Methodologies Associated with the Synthesis of N-Aryl Nitroimidazoles

| Synthetic Method | Description | Key Parameters for Optimization |

| N-Arylation | Reaction of a 2-methyl-4-nitroimidazole salt with an activated aryl halide or boronic acid. | Base, solvent, temperature, catalyst (for cross-coupling variants). derpharmachemica.com |

| Ring Formation | Construction of the imidazole ring from acyclic precursors already containing the N-phenyl group. | Choice of starting materials (e.g., amidines, α-dicarbonyls), cyclization conditions. |

| Post-synthetic Modification | Functionalization of the phenyl ring after the imidazole is constructed. | Regioselectivity of electrophilic or nucleophilic substitution. |

Benchmarking for Computational Chemistry Models

Computational chemistry is an indispensable tool in modern chemical research, used to predict molecular properties, reaction energies, and spectroscopic data. The accuracy of computational models, however, depends on their validation against experimental data. This process is known as benchmarking. rsc.org

Molecules like this compound, with their combination of different functional groups (aromatic rings, nitro group) and conformational flexibility (rotation around the C-N bond connecting the rings), are excellent candidates for benchmarking studies. researchgate.net

Key properties that can be calculated and compared with experimental data include:

Molecular Geometry: The dihedral angle between the imidazole and phenyl rings is a sensitive measure of steric and electronic effects. This can be calculated using various computational methods (like Density Functional Theory - DFT) and compared to experimental values obtained from X-ray crystallography. researchgate.net

Spectroscopic Properties: Calculated UV-Vis, NMR, and IR spectra can be benchmarked against experimentally recorded spectra. For example, comparing the calculated and experimental 1H and 13C NMR chemical shifts helps to validate the computational model's ability to predict electronic environments within the molecule. derpharmachemica.com

Electronic Properties: Properties such as the dipole moment, ionization potential, and electron affinity can be calculated. While direct experimental comparison can be challenging, these calculated values are crucial for understanding the molecule's reactivity and intermolecular interactions.

Although no studies have been found that exclusively use this compound as a benchmark molecule, the characterization data available in the literature provides a valuable dataset for computational chemists wishing to test the performance of new theoretical models on heterocyclic systems. researchgate.netresearchgate.net

Q & A

Q. What are the established synthetic methodologies for 2-methyl-4-nitro-1-phenyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React phenylenediamine derivatives with aldehydes or ketones under acidic conditions to form the imidazole core .

Nitro Group Introduction : Nitration at the 4-position using HNO₃/H₂SO₄ or acetyl nitrate, with temperature control (0–5°C) to minimize byproducts .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nitro group stability, while protic solvents (e.g., ethanol) improve crystallinity .

Catalysts : Use Lewis acids like ZnCl₂ to accelerate cyclization or reduce side reactions .

Key Consideration : Monitor reaction progress via TLC and purify via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) and elemental analysis be systematically applied to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons : Look for splitting patterns (e.g., para-substituted phenyl groups at δ 7.2–7.8 ppm) .

- Nitro group : Deshielded carbons near δ 140–150 ppm in ¹³C NMR .

- IR : Confirm nitro (─NO₂) stretches at 1520–1350 cm⁻¹ and imidazole N─H at ~3400 cm⁻¹ .

- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 55.2%, H: 3.8%, N: 20.5% for C₁₀H₉N₃O₂) .

Advanced Research Questions

Q. What strategies are recommended for analyzing discrepancies between computational docking predictions and experimental bioactivity data for nitroimidazole derivatives?

Methodological Answer:

Re-evaluate Docking Parameters : Adjust protonation states (e.g., nitro group polarity) and grid box size to better align with the target’s active site (e.g., EGFR kinase domain) .

Experimental Validation :

- Re-test compounds with ≥95% purity (HPLC) to rule out impurity effects.

- Perform dose-response assays (e.g., IC₅₀) to confirm activity trends .

Off-Target Analysis : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify unintended interactions .

Q. How can hydrogen bonding patterns derived from X-ray crystallography inform the design of derivatives with improved solid-state stability?

Methodological Answer:

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to predict packing efficiency .

- Functional Group Engineering : Introduce H-bond donors/acceptors (e.g., ─OH, ─NH₂) at positions adjacent to the nitro group to enhance crystal lattice cohesion .

- Case Study : Derivatives with para-substituted electron-withdrawing groups (e.g., ─F) show tighter packing due to C─H⋯O interactions (d = 2.8–3.0 Å) .

Q. What experimental approaches are effective in determining the role of specific substituents on the pharmacological profile of analogs?

Methodological Answer:

- Systematic SAR Study :

- Substituent Variation : Synthesize analogs with modifications at R₁ (phenyl), R₂ (methyl), and R₃ (nitro) .

- Bioactivity Testing : Compare IC₅₀ values against target proteins (e.g., EGFR) using fluorescence polarization assays .

Example SAR Table (Adapted from ):

| Substituent Position | Modification | Bioactivity (IC₅₀, µM) |

|---|---|---|

| R₁ (Phenyl) | 4-Fluoro | 0.45 ± 0.02 |

| R₂ (Methyl) | Ethyl | 1.20 ± 0.15 |

| R₃ (Nitro) | Cyano | Inactive (>50) |

Key Insight : Electron-withdrawing groups at R₁ enhance target binding, while bulky R₂ groups reduce activity .

Q. How can researchers address contradictory data in solubility and bioavailability studies of nitroimidazole derivatives?

Methodological Answer:

Solubility Analysis :

- Use shake-flask method with buffered solutions (pH 1.2–7.4) to simulate physiological conditions.

- Compare with computational logP predictions (e.g., ChemAxon) to identify outliers .

Bioavailability Optimization :

- Introduce hydrophilic substituents (e.g., ─SO₃H) or employ prodrug strategies (e.g., esterification) .

- Conduct in vitro Caco-2 permeability assays to validate absorption improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.